molecular formula C14H12N2O4S2 B1596488 2-Nitro-p-tolyl disulfide CAS No. 35350-31-3

2-Nitro-p-tolyl disulfide

Cat. No.: B1596488
CAS No.: 35350-31-3
M. Wt: 336.4 g/mol
InChI Key: MBTLEECRJWKPIP-UHFFFAOYSA-N
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Description

2-Nitro-p-tolyl disulfide is an organic compound with the molecular formula C14H12N2O4S2 . It is characterized by the presence of two nitrophenyl groups connected by a disulfide bond. This compound is known for its distinctive yellow crystalline appearance and is used in various chemical and industrial applications.

Scientific Research Applications

2-Nitro-p-tolyl disulfide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds in peptides and proteins.

    Biology: Employed in studies of protein folding and stability due to its ability to form disulfide bridges.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disulfide, bis(4-methyl-2-nitrophenyl) typically involves the oxidation of thiols. One common method is the reaction of 4-methyl-2-nitrothiophenol with an oxidizing agent such as iodine or hydrogen peroxide. The reaction is carried out in an appropriate solvent like acetic acid or ethanol under controlled temperature conditions to yield the desired disulfide compound.

Industrial Production Methods: In industrial settings, the production of disulfide, bis(4-methyl-2-nitrophenyl) may involve large-scale oxidation processes using continuous flow reactors. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: 2-Nitro-p-tolyl disulfide can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Dithiothreitol, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Substituted nitrophenyl derivatives.

Comparison with Similar Compounds

  • Disulfide, bis(2-methyl-4-nitrophenyl)
  • Disulfide, bis(4-fluoro-2-methyl-5-nitrophenyl)
  • Disulfide, bis(2-nitrophenyl)

Comparison: 2-Nitro-p-tolyl disulfide is unique due to the presence of the 4-methyl group, which can influence its reactivity and physical properties. Compared to disulfide, bis(2-methyl-4-nitrophenyl), the 4-methyl substitution may result in different steric and electronic effects, affecting the compound’s behavior in chemical reactions. The presence of the nitro group in the para position also distinguishes it from other disulfides, potentially altering its reactivity and applications.

Properties

IUPAC Name

4-methyl-1-[(4-methyl-2-nitrophenyl)disulfanyl]-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S2/c1-9-3-5-13(11(7-9)15(17)18)21-22-14-6-4-10(2)8-12(14)16(19)20/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTLEECRJWKPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067914
Record name Disulfide, bis(4-methyl-2-nitrophenyl)
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Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

35350-31-3
Record name Bis(4-methyl-2-nitrophenyl) disulfide
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Record name Bis(4-methyl-2-nitrophenyl) disulfide
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Record name Disulfide, bis(4-methyl-2-nitrophenyl)
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Record name Disulfide, bis(4-methyl-2-nitrophenyl)
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Record name Disulfide, bis(4-methyl-2-nitrophenyl)
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Record name 1,1'-Disulfanediylbis(4-methyl-2-nitrobenzene)
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Record name BIS(4-METHYL-2-NITROPHENYL) DISULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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